molecular formula C12H10O3S B11998155 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione

1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione

Cat. No.: B11998155
M. Wt: 234.27 g/mol
InChI Key: FMZLKHVWVRMLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.276 g/mol . This compound is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, such as ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This reaction typically requires the use of NMR and IR spectroscopy to confirm the product structure.

Chemical Reactions Analysis

1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the furan or thiophene rings, with reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes. These interactions can influence various biological activities, such as enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts unique electronic and chemical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

1-(furan-2-yl)-4-thiophen-2-ylbutane-1,4-dione

InChI

InChI=1S/C12H10O3S/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2

InChI Key

FMZLKHVWVRMLPE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCC(=O)C2=CC=CS2

Origin of Product

United States

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